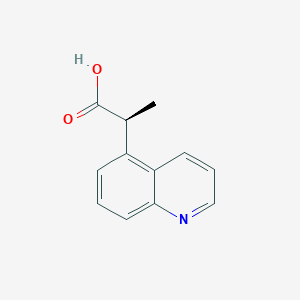

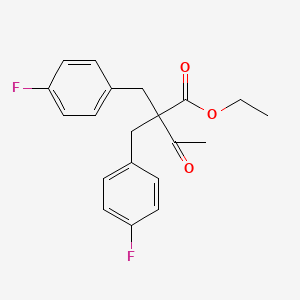

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiadiazole benzamide derivatives are known for their wide range of biological activities, making them significant in the field of medicinal chemistry. They are synthesized through various methods, often involving the cyclization of thiadiazole rings with benzamide moieties to produce compounds with promising biological properties.

Synthesis Analysis

The synthesis of thiadiazole benzamide derivatives typically involves the reaction of thiocyanate with benzoyl chloride and amino derivatives. For example, Adhami et al. (2014) detailed the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives through a one-pot reaction, followed by oxidation and cyclization to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives (Adhami et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a common method used for determining the molecular structure of these compounds. The molecular structure, including atom positions, bond lengths, angles, and dihedral angles, provides insights into the stability and reactivity of the compounds. For instance, the crystal structures of synthesized thiadiazole benzamide derivatives have been characterized to understand their conformation and geometry (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole benzamide derivatives undergo various chemical reactions, influenced by their functional groups. These reactions include nucleophilic substitution, oxidation, and coordination with metal ions, which can modify their chemical and biological properties. The reactivity towards metal ions, for example, has been explored to form complexes with potential cytotoxic activities (Adhami et al., 2014).

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, particularly those containing thiadiazole, pyridine, and benzamide moieties, play a significant role in drug discovery, owing to their diverse pharmacological activities. For instance, derivatives of thiadiazole have been explored for their potential as inhibitors against Mycobacterium tuberculosis, showcasing promising antituberculosis activity without significant cytotoxicity (V. U. Jeankumar et al., 2013). Similarly, compounds featuring pyridine and benzamide structures have been synthesized and evaluated for their antimicrobial activities against both gram-positive and gram-negative bacteria, as well as various fungi (G. K. Patel & H. S. Patel, 2015).

Selective Detection Techniques

The incorporation of functional groups such as sulfonyl benzamide into heterocyclic frameworks has been employed in the design of selective detection techniques for biological and environmental applications. For example, reaction-based fluorescent probes incorporating such units have demonstrated high sensitivity and selectivity for thiophenols, indicating potential for environmental and biological sensing applications (Z. Wang et al., 2012).

Anticancer Research

Compounds containing pyridine and benzamide functionalities have been investigated for their cytotoxic activities against various cancer cell lines. Notably, novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes showed significant cytotoxicity, especially against breast cancer and prostate adenocarcinoma cell lines (F. Adhami et al., 2014).

Neuropharmacological Applications

The sulfonyl benzamide group, as part of complex molecules, has been evaluated in neuropharmacological contexts. For example, research into orexin-1 receptor mechanisms on compulsive food consumption in rats highlighted the role of such compounds in modulating feeding, arousal, stress, and potentially drug abuse behaviors (L. Piccoli et al., 2012).

Propiedades

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O4S3/c22-16-5-1-2-6-17(16)23-18(28)13-32-21-26-25-20(33-21)24-19(29)14-7-9-15(10-8-14)34(30,31)27-11-3-4-12-27/h1-2,5-10H,3-4,11-13H2,(H,23,28)(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVJTYQZJUTFHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2491371.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2491375.png)

![1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide](/img/structure/B2491376.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)

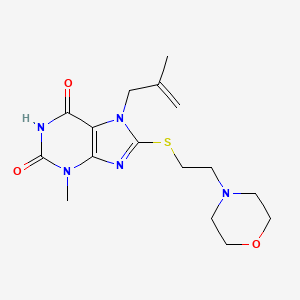

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)

![1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2491383.png)

![2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2491384.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)